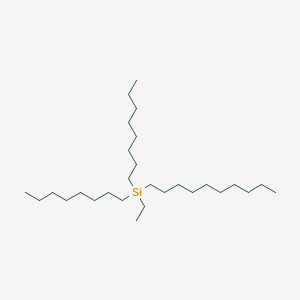
Decyl(ethyl)dioctylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decyl(ethyl)dioctylsilane is an organosilicon compound characterized by the presence of decyl, ethyl, and dioctyl groups attached to a silicon atom. This compound is part of the broader class of organosilanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Decyl(ethyl)dioctylsilane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is catalyzed by transition metals such as platinum or rhodium. The general reaction scheme can be represented as follows:
Si-H+C=C→Si-C-C
In this case, the silicon-hydrogen bond from a silane precursor reacts with the double bonds of decyl, ethyl, and dioctyl alkenes under the influence of a catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale hydrosilylation processes, often conducted in batch or continuous reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
Decyl(ethyl)dioctylsilane undergoes various chemical reactions, including:
Oxidation: The silicon-carbon bonds can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can break the silicon-carbon bonds, leading to the formation of simpler silanes.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where one of the organic groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions to achieve selective reduction.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Simpler silanes or silanols.
Substitution: New organosilicon compounds with different organic groups attached to the silicon atom.
科学研究应用
Decyl(ethyl)dioctylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and surfaces to enhance biocompatibility and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its hydrophobic properties and chemical stability.
作用机制
The mechanism of action of Decyl(ethyl)dioctylsilane involves its interaction with various molecular targets and pathways. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in a wide range of chemical reactions. The hydrophobic nature of the decyl, ethyl, and dioctyl groups also contributes to its ability to modify surfaces and interfaces, enhancing properties such as water repellency and adhesion.
相似化合物的比较
Similar Compounds
- Octyl(ethyl)dioctylsilane
- Decyl(methyl)dioctylsilane
- Decyl(ethyl)dimethylsilane
Uniqueness
Decyl(ethyl)dioctylsilane is unique due to the specific combination of decyl, ethyl, and dioctyl groups attached to the silicon atom. This combination imparts distinct chemical and physical properties, such as enhanced hydrophobicity and chemical stability, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
114370-46-6 |
|---|---|
分子式 |
C28H60Si |
分子量 |
424.9 g/mol |
IUPAC 名称 |
decyl-ethyl-dioctylsilane |
InChI |
InChI=1S/C28H60Si/c1-5-9-12-15-18-19-22-25-28-29(8-4,26-23-20-16-13-10-6-2)27-24-21-17-14-11-7-3/h5-28H2,1-4H3 |
InChI 键 |
SXQGPHPSXQXMQW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC[Si](CC)(CCCCCCCC)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















